AEG 40730 dihydrochloride
Description
Overview of Apoptosis Regulation and Programmed Cell Death Pathways
Apoptosis, or programmed cell death, is a fundamental and highly regulated physiological process essential for the normal development, tissue homeostasis, and elimination of damaged or unnecessary cells in multicellular organisms. nih.govbosterbio.comnih.gov Unlike necrosis, which is a form of traumatic cell death resulting from acute injury, apoptosis is an orderly and energy-dependent process that prevents inflammation by ensuring the contained disposal of cellular contents. wikipedia.org The process is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation. bosterbio.comwikipedia.org
The regulation of apoptosis is complex, involving a delicate balance between pro-apoptotic and anti-apoptotic signals. Two primary signaling pathways can initiate apoptosis: the extrinsic and intrinsic pathways. nih.govwikipedia.org
The Extrinsic Pathway: Also known as the death receptor pathway, this is triggered by extracellular signals. bosterbio.com Death ligands, such as Tumor Necrosis Factor (TNF)-α and Fas ligand, bind to their corresponding death receptors on the cell surface. nih.gov This binding event leads to the recruitment of adaptor proteins and the formation of the death-inducing signaling complex (DISC), which subsequently activates initiator caspases, such as caspase-8. bosterbio.com
The Intrinsic Pathway: This pathway, also called the mitochondrial pathway, is initiated by intracellular stress signals like DNA damage, oxidative stress, or the withdrawal of growth factors. nih.govnih.gov These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. nih.gov Cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), forming a complex called the apoptosome, which activates initiator caspase-9. mdpi.com
Both pathways converge on the activation of executioner caspases, such as caspase-3, -6, and -7. nih.gov These enzymes are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. bosterbio.com The intricate regulation of these pathways is crucial, as their dysregulation can lead to various diseases. anygenes.com
Role of Inhibitors of Apoptosis Proteins (IAPs) in Cellular Homeostasis and Disease Pathogenesis
Inhibitors of Apoptosis Proteins (IAPs) are a family of endogenous proteins that act as key negative regulators of apoptosis. mdpi.comf1000research.com They were first identified in baculoviruses, where they function to suppress the host cell's apoptotic defense mechanisms to facilitate viral replication. f1000research.com In mammals, eight IAP family members have been identified, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). researchgate.netfrontiersin.org These proteins are characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains, which are crucial for their anti-apoptotic function. f1000research.com
IAPs play a critical role in maintaining cellular homeostasis by ensuring that the apoptotic machinery is not inadvertently activated. mdpi.com They achieve this by directly binding to and inhibiting the activity of key caspases, including caspase-3, -7, and -9. mdpi.comresearchgate.net For instance, XIAP is a potent inhibitor of processed caspases. mdpi.com Beyond direct caspase inhibition, some IAPs, such as cIAP1 and cIAP2, possess E3 ubiquitin ligase activity. f1000research.com This allows them to tag proteins, including themselves and other signaling molecules like RIPK1, for degradation by the proteasome, thereby modulating cell death and inflammatory signaling pathways. f1000research.comrndsystems.com
The dysregulation of IAP expression is implicated in the pathogenesis of numerous human diseases. anygenes.com Overexpression of IAPs is a common feature in many cancers, contributing to tumor cell survival, proliferation, and resistance to therapies like chemotherapy and radiation. frontiersin.orgaging-us.com By suppressing apoptosis, elevated IAP levels allow cancer cells to evade cell death signals that would normally eliminate them. frontiersin.org Conversely, insufficient IAP function can lead to excessive cell death, which may contribute to autoimmune disorders and neurodegenerative diseases. mdpi.comanygenes.com
Therapeutic Rationale for IAP Antagonism in Disease Modalities
Given the frequent overexpression of IAPs in cancer and their role in promoting resistance to treatment, targeting these proteins has emerged as a promising therapeutic strategy. nih.govexp-oncology.com.ua The primary goal of IAP antagonism is to restore the normal apoptotic process in cancer cells, thereby sensitizing them to cell death signals. nih.gov This can be achieved by developing molecules that mimic the function of the endogenous IAP inhibitor, Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO). aging-us.comexp-oncology.com.ua
SMAC/DIABLO is a mitochondrial protein that is released into the cytoplasm during the intrinsic apoptotic pathway. aging-us.com It promotes apoptosis by binding to IAPs and neutralizing their inhibitory effect on caspases. aging-us.com Small-molecule IAP antagonists, often referred to as SMAC mimetics, are designed to bind to the BIR domains of IAPs with high affinity, thereby disrupting the IAP-caspase interaction and promoting apoptosis. exp-oncology.com.ua
The therapeutic rationale for IAP antagonism extends beyond simply inducing apoptosis on their own. By lowering the threshold for apoptosis, IAP antagonists can synergize with conventional cancer therapies, such as chemotherapy and radiation, as well as with other targeted agents. nih.govresearchgate.net For example, combining IAP antagonists with agents that induce the production of TNF-α can lead to a potent anti-tumor response. exp-oncology.com.uatocris.com Furthermore, IAP antagonism can modulate immune signaling pathways, potentially enhancing the body's own anti-tumor immune response. researchgate.netascentage.com Preclinical studies and clinical trials are actively exploring the efficacy of IAP antagonists in various cancer types, including head and neck squamous cell carcinomas and colorectal cancer. researchgate.netaacrjournals.org
Contextualization of AEG 40730 Dihydrochloride (B599025) as an IAP Antagonist in Academic Research
AEG 40730 dihydrochloride is a synthetic, cell-permeable small molecule that has been developed as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). rndsystems.comtocris.com It is utilized in academic and preclinical research as a tool to investigate the mechanisms of apoptosis and to evaluate the therapeutic potential of IAP antagonism. smolecule.com
Functionally, this compound acts as a SMAC mimetic. It binds with high, nanomolar affinity to the BIR3 domain of cIAP1, cIAP2, and XIAP. rndsystems.comtocris.com This binding event disrupts the ability of these IAPs to inhibit caspases, thereby promoting the activation of the apoptotic cascade. smolecule.com Research has shown that treatment with AEG 40730 can lead to a reduction in the protein levels of cIAP1, cIAP2, and XIAP in cancer cells. tocris.comsmolecule.com
In research settings, this compound has been shown to induce apoptosis in various cancer cell lines. smolecule.com For instance, in human breast cancer cells (MDA-MB-231), it reduces the levels of key IAP proteins. rndsystems.comtocris.com Moreover, it has been observed to potentiate TRAIL-mediated apoptosis in human colorectal carcinoma cells (HCT 116) and to induce apoptosis when used in combination with TNF. rndsystems.comtocris.com These findings highlight its role as a valuable research compound for exploring the intricacies of IAP signaling and for assessing the potential of IAP antagonists as therapeutic agents. smolecule.com
Table 1: Research Findings on this compound
| Cell Line | Effect of this compound | Combination Agent | Outcome | Reference |
|---|---|---|---|---|
| Human breast cancer (MDA-MB-231) | Reduces cIAP1, cIAP2, and XIAP protein levels | - | Increased sensitivity to apoptosis | rndsystems.comtocris.comsmolecule.com |
| Human colorectal carcinoma (HCT 116) | Potentiates TRAIL-mediated apoptosis | TRAIL | Enhanced apoptosis | rndsystems.comtocris.com |
| Various cancer cell lines | Induces apoptosis | TNF | Synergistic induction of apoptosis | tocris.com |
| Human colorectal cancer cells | Induces significant apoptosis | - | Potential as a therapeutic agent |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Apaf-1 |
| Birinapant |
| cIAP1 |
| cIAP2 |
| Cytochrome c |
| Fas ligand |
| LCL-161 |
| RIPK1 |
| SMAC/DIABLO |
| Tolinapant |
| TRAIL |
| Tumor Necrosis Factor (TNF)-α |
Properties
Molecular Formula |
C52H68F6N8O8.2HCl |
|---|---|
Molecular Weight |
1120.06 |
Synonyms |
222,Trifluoro-N-[[(2S)-1-(N-methyl-L-analyl-L-threonyl)-2-pyrrolidinyl]methyl]-N-(2-phenylethyl)acetamide, diethyl ether with 2,4-hexadiyne-1.6-diol dihydrochloride |
Origin of Product |
United States |
Ii. Molecular and Cellular Mechanism of Action of Aeg 40730 Dihydrochloride
Direct Binding Affinity and Specificity to IAP Family Members
AEG 40730 dihydrochloride (B599025) exhibits a high degree of specificity and affinity for the Baculoviral IAP Repeat (BIR) domains of several key IAP family members. rndsystems.com The core of its interaction lies in its ability to target the BIR3 domain, a critical region for the regulation of apoptosis. smolecule.com
Interaction with cIAP1 BIR3 Domain
AEG 40730 dihydrochloride binds with high affinity to the BIR3 domain of cellular inhibitor of apoptosis protein 1 (cIAP1). smolecule.comrndsystems.com This interaction is designed to mimic the binding of the natural Smac protein. smolecule.com The binding occurs within a conserved groove on the cIAP1-BIR3 domain, effectively blocking its ability to inhibit caspases and promoting its degradation. nih.govsmolecule.com
Interaction with XIAP BIR3 Domain
The X-linked inhibitor of apoptosis protein (XIAP) is another critical target of this compound. The compound binds specifically to the BIR3 domain of XIAP, again with nanomolar affinity. smolecule.comrndsystems.com This interaction is crucial as XIAP is a potent inhibitor of effector caspases, and its neutralization by this compound is a key step in the induction of apoptosis.
Nanomolar Affinity Binding Characteristics
A defining characteristic of this compound is its ability to bind to the BIR3 domains of cIAP1, cIAP2, and XIAP with nanomolar affinity. rndsystems.comgoogle.com This high-affinity binding indicates a strong and specific interaction, allowing the compound to effectively compete with endogenous substrates and disrupt IAP function at low concentrations. smolecule.com This potent binding is a key determinant of its biological activity.
Binding Affinity of this compound to IAP Proteins
| IAP Protein | Target Domain | Binding Affinity |
|---|---|---|
| cIAP1 | BIR3 | Nanomolar smolecule.comrndsystems.com |
| cIAP2 | BIR3 | Nanomolar smolecule.comrndsystems.com |
Downstream Molecular Consequences of IAP Antagonism
The binding of this compound to IAP proteins initiates a cascade of molecular events that ultimately lead to the promotion of apoptosis.
Reduction of cIAP1 Protein Levels
A primary and significant downstream consequence of this compound's interaction with cIAP1 is the induction of the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 itself. researchgate.net This leads to a rapid and sustained reduction in the cellular levels of the cIAP1 protein. rndsystems.comresearchgate.net The degradation of this key anti-apoptotic protein lowers the threshold for apoptosis induction and sensitizes cells to pro-apoptotic stimuli. rndsystems.com
Reduction of cIAP2 Protein Levels
Treatment of cancer cells with this compound leads to a marked decrease in the intracellular levels of cIAP2 protein. rndsystems.com In human breast cancer MDA-MB-231 cells, exposure to this compound results in the reduction of cIAP2 protein. rndsystems.com This reduction is a direct consequence of the compound's antagonistic activity, which is thought to induce autoubiquitination and subsequent proteasomal degradation of the IAP proteins.
Reduction of XIAP Protein Levels
Similar to its effect on cIAP2, this compound also effectively reduces the protein levels of XIAP. rndsystems.com Studies conducted on human breast cancer MDA-MB-231 cells have demonstrated this reduction in XIAP protein following treatment with the compound. rndsystems.com By targeting and diminishing the levels of XIAP, a potent inhibitor of caspase-3 and -7, this compound facilitates the activation of these key executioner caspases in the apoptotic pathway.
Induction of Apoptosis Pathways by this compound
The primary consequence of IAP antagonism by this compound is the induction of apoptosis in cancer cells. This can occur through both intrinsic and extrinsic pathways, either as a standalone agent in specific contexts or in synergy with other pro-apoptotic stimuli.
Apoptosis Induction as a Monotherapy
In certain cancer cell lines, this compound can induce apoptosis as a single agent. researchgate.net This effect is, however, often dependent on the presence of an autocrine tumor necrosis factor-alpha (TNF-α) signaling loop. researchgate.net For instance, in some cancer cells that undergo apoptosis in response to AEG 40730 alone, the mechanism requires the activity of this TNF-α autocrine loop. researchgate.net This suggests that the compound's efficacy as a monotherapy is context-dependent and linked to the intrinsic signaling environment of the cancer cell.
Synergistic Induction of Apoptosis with Tumor Necrosis Factor (TNF)
This compound exhibits a strong synergistic effect in inducing apoptosis when combined with TNF-α. rndsystems.comresearchgate.net While some cancer cells may be resistant to the effects of TNF-α alone, the co-administration of this compound sensitizes these cells to TNF-α-mediated apoptosis. rndsystems.com By inhibiting the cIAPs, which are crucial for restraining TNF-α-induced cell death signaling, this compound allows for the unimpeded activation of the apoptotic cascade.
Potentiation of TRAIL-Mediated Apoptosis
The pro-apoptotic activity of this compound extends to its ability to potentiate apoptosis mediated by the TNF-related apoptosis-inducing ligand (TRAIL). rndsystems.com In human colorectal carcinoma HCT 116 cells, this compound has been shown to enhance TRAIL-mediated apoptosis. rndsystems.com This potentiation is significant as many cancer cells develop resistance to TRAIL, and IAP antagonists like this compound can potentially overcome this resistance.
| Cell Line | Treatment | Effect on Apoptosis |
| MDA-MB-231 | This compound | Induction of apoptosis (dependent on TNF-α autocrine loop) researchgate.net |
| HCT 116 | This compound + TRAIL | Potentiation of TRAIL-mediated apoptosis rndsystems.com |
| Various Cancer Cells | This compound + TNF-α | Synergistic induction of apoptosis rndsystems.comresearchgate.net |
Integration with Broader Cellular Signaling Networks
Influence on Programmed Cell Death Pathways beyond Apoptosis
While IAP antagonists are well-known for their ability to induce or sensitize cancer cells to apoptosis, their influence extends to other forms of programmed cell death, particularly necroptosis. The activity of AEG 40730, by targeting cIAP1, cIAP2, and XIAP, is central to tipping the cellular balance towards these alternative death pathways, especially under conditions where apoptosis is inhibited.
Necroptosis: This is a regulated, caspase-independent form of necrosis. A key initiator of necroptosis is the serine/threonine kinase RIPK1 (Receptor-Interacting Protein Kinase 1). nih.gov Under normal survival conditions, particularly following TNF-α stimulation, cIAP1 and cIAP2 act as E3 ubiquitin ligases to ubiquitinate RIPK1, which prevents it from engaging the necroptotic machinery and instead promotes pro-survival NF-κB signaling. frontiersin.org
By antagonizing cIAPs, Smac mimetics like AEG 40730 trigger the rapid auto-ubiquitination and proteasomal degradation of cIAP1 and cIAP2. rndsystems.com This degradation prevents the ubiquitination of RIPK1. In an environment where caspases are inhibited (for instance, by XIAP or external inhibitors), the now-unfettered RIPK1 is free to interact with and phosphorylate RIPK3. nih.gov This leads to the formation of a functional necrosome, which then recruits and activates the mixed-lineage kinase domain-like (MLKL) protein. plos.orgnih.gov Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, disrupting its integrity and executing necroptotic cell death. plos.orgnih.gov Therefore, AEG 40730 can prime apoptosis-resistant cells to undergo necroptosis, particularly in the presence of stimuli like TNF-α. nih.gov
Pyroptosis and Autophagy: The direct role of AEG 40730 in pyroptosis and autophagy is less characterized. However, by modulating its core targets (cIAPs and XIAP), it can be inferred to have an influence. cIAPs and XIAP have been shown to block the formation of the necroptosis death complex, which can subsequently lead to inflammasome activation, a key component of pyroptosis. researchgate.net Furthermore, depletion of IAPs can promote the activation of caspase-8, which has been shown to cleave Gasdermin D (GSDMD), the executioner protein of pyroptosis. frontiersin.org The interplay is complex, as pyroptotic caspases can also activate apoptotic pathways, and vice-versa, suggesting a coordinated cell death system rather than isolated pathways. nih.gov
| Programmed Cell Death Pathway | Key Molecular Players | Role of IAPs (cIAP1/2, XIAP) | Effect of this compound |
|---|---|---|---|
| Necroptosis | RIPK1, RIPK3, MLKL, Caspase-8 | Inhibit necroptosis by ubiquitinating RIPK1, preventing necrosome formation. | Promotes necroptosis by inducing cIAP degradation, freeing RIPK1 to form the necrosome with RIPK3 and activate MLKL. nih.govplos.org |
| Pyroptosis | Inflammasomes (e.g., NLRP3), Caspase-1, Gasdermin D (GSDMD) | Can enhance inflammasome activation through ubiquitylation of Caspase-1 but also inhibit death complex formation that could lead to it. researchgate.net | May indirectly promote pyroptosis by removing IAP-mediated inhibition and allowing Caspase-8 activation, which can cleave GSDMD. frontiersin.org |
| Autophagy | ULK1, Beclin-1, LC3 | XIAP can interact with and regulate key autophagy proteins, though the context-dependent role (pro- or anti-autophagic) is still under investigation. | The direct and specific impact on autophagy is not well-defined and remains an area for further research. |
Modulation of Cellular Survival and Migration Pathways (e.g., MAPK, NF-κB, Rho GTPases)
This compound significantly impacts pro-survival signaling pathways by disrupting the non-apoptotic functions of IAPs.
NF-κB Pathway: The relationship between IAP antagonists and the NF-κB pathway is multifaceted.
Canonical NF-κB Pathway: This pathway is typically associated with pro-survival gene expression. cIAP1 and cIAP2 are essential for activating this pathway in response to stimuli like TNF-α. frontiersin.org
Non-canonical NF-κB Pathway: This pathway is regulated by the stability of the NF-κB-inducing kinase (NIK). In resting cells, a complex including TRAF2, TRAF3, and cIAP1/2 continuously targets NIK for degradation. researchgate.net By inducing the degradation of cIAPs, AEG 40730 disrupts this complex. This leads to the stabilization and accumulation of NIK. researchgate.net NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52 and the activation of p52/RelB transcription factors. nih.govnih.gov Thus, treatment with AEG 40730 leads to a potent and sustained activation of the non-canonical NF-κB pathway. aacrjournals.org
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling network is crucial for cell proliferation and survival. XIAP acts as a key regulatory node connecting MAPK and NF-κB signaling. aacrjournals.orgnih.gov XIAP can promote the activation of the MAPK pathway, contributing to an aggressive cellular phenotype. aacrjournals.orgaacrjournals.org Specifically, XIAP has been shown to be a key regulator of ERK5 activation. embopress.org By antagonizing XIAP, AEG 40730 can disrupt this pro-survival signaling, thereby inhibiting downstream effects that promote cell survival and tumorigenesis. nih.gov
Rho GTPases: The Rho family of GTPases are master regulators of the actin cytoskeleton and are pivotal in processes like cell migration and adhesion. nih.gov While there is extensive evidence of Rho GTPase overexpression and its role in cancer progression, a direct regulatory link between IAPs and Rho GTPase signaling is not well-established in the current literature. nih.gov Therefore, the specific modulatory effect of AEG 40730 on this pathway remains an area for future investigation.
| Survival/Migration Pathway | Key Molecular Players | Role of IAPs (cIAP1/2, XIAP) | Effect of this compound |
|---|---|---|---|
| Canonical NF-κB | IKK complex, IκBα, RelA/p50 | cIAPs are essential positive regulators, required for signal transduction from TNF receptor to the IKK complex. frontiersin.org | Inhibits long-term canonical signaling by promoting cIAP degradation. |
| Non-canonical NF-κB | NIK, IKKα, p100/p52, RelB | cIAPs are essential negative regulators, targeting NIK for proteasomal degradation. researchgate.net | Potently activates the pathway by causing cIAP degradation, leading to NIK stabilization and p100 processing. cellsignal.com |
| MAPK Pathway | ERK, JNK, p38, ERK5 | XIAP can act as a positive regulator, promoting MAPK activation and downstream survival signals. nih.govaacrjournals.org | Inhibits XIAP-mediated MAPK signaling, reducing pro-survival and pro-proliferative outputs. embopress.org |
| Rho GTPases | RhoA, Rac1, Cdc42 | Direct regulatory links are not well-defined. | The effect is not currently established and requires further investigation. |
Iii. Preclinical in Vitro Investigations of Aeg 40730 Dihydrochloride
Efficacy Assessment in Cellular Models
AEG 40730 dihydrochloride (B599025) has demonstrated notable activity in the human breast cancer cell line MDA-MB-231. This cell line is characterized as triple-negative, representing a particularly aggressive subtype of breast cancer. In vitro studies have shown that AEG 40730, as a Smac mimetic, can effectively induce the degradation of Inhibitor of Apoptosis Proteins (IAPs). archivesofmedicalscience.com This action sensitizes the cancer cells to apoptotic signals.
Table 1: Effect of IAP Antagonism in MDA-MB-231 Cells
| Biomarker Change | Observed Effect | Reference |
| cIAP1 Protein Levels | Reduction | archivesofmedicalscience.comnih.gov |
| cIAP2 Protein Levels | Reduction | archivesofmedicalscience.comnih.gov |
| XIAP Protein Levels | Reduction | nih.gov |
| Apoptosis Sensitization | Increased | archivesofmedicalscience.com |
In the context of colorectal cancer, the HCT 116 cell line has been utilized to evaluate the efficacy of AEG 40730. Studies have shown that this compound can potentiate apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL). HCT 116 cells, when treated with AEG 40730, exhibit increased sensitivity to TRAIL-mediated cell death. This synergistic effect is crucial as many cancer cells develop resistance to TRAIL monotherapy.
The potentiation of TRAIL-induced apoptosis by AEG 40730 is linked to its function as an IAP antagonist. By promoting the degradation of IAPs, AEG 40730 facilitates the activation of the caspase cascade initiated by TRAIL receptor engagement. While specific IC50 values for AEG 40730 in HCT 116 cells were not detailed in the available sources, the enhancement of TRAIL-mediated apoptosis underscores its therapeutic potential in colorectal cancer models.
Table 2: Efficacy of AEG 40730 in HCT 116 Cells
| Therapeutic Combination | Outcome | Reference |
| AEG 40730 + TRAIL | Potentiation of Apoptosis | dtic.mil |
The activity of AEG 40730 has also been explored in other cancer cell lines, such as the SKOV3 ovarian cancer cell line. In these cells, exposure to AEG 40730 has been shown to induce apoptosis. While detailed quantitative data on the IC50 in this specific cell line is not available, the observed induction of apoptosis is a significant finding. The mechanism is believed to be consistent with its role as an IAP antagonist, thereby promoting programmed cell death.
Table 3: Activity of AEG 40730 in SKOV3 Ovarian Cancer Cells
| Parameter | Finding | Reference |
| Apoptosis | Induction | nih.gov |
Mechanistic Validation Through In Vitro Assays
The pro-apoptotic activity of AEG 40730 is intrinsically linked to the activation of caspases, a family of proteases central to the execution of apoptosis. As an IAP antagonist, AEG 40730 removes the inhibitory constraints on caspases, leading to their activation. It has been reported that incubation with AEG 40730 results in a marked promotion of cytochrome c-dependent caspase activation by eliminating IAP inhibition. dtic.mil
Specifically, the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, such as caspase-3 and caspase-7, is a downstream consequence of IAP degradation. While specific quantitative data from caspase activity assays for AEG 40730 were not found, the observed increase in apoptosis in various cell lines strongly implies robust caspase activation. The cleavage of caspase substrates, such as PARP, is a hallmark of this activation.
A primary mechanism of action for AEG 40730 is the induction of proteasomal degradation of cellular IAPs. Studies have confirmed that Smac mimetics, the class of compounds to which AEG 40730 belongs, trigger the auto-ubiquitylation and subsequent degradation of cIAP1 and cIAP2. archivesofmedicalscience.com
In the MDA-MB-231 breast cancer cell line, treatment with a pan-IAP inhibitor has been shown to effectively reduce the protein levels of cIAP1, cIAP2, and XIAP. nih.gov This degradation is a rapid event, occurring within hours of exposure to the compound. The reduction of these anti-apoptotic proteins is a key validation of the compound's mechanism of action and is directly linked to the sensitization of cancer cells to apoptotic stimuli.
Table 4: IAP Degradation in MDA-MB-231 Cells Following Treatment with an IAP Antagonist
| Target Protein | Outcome | Reference |
| cIAP1 | Degradation | archivesofmedicalscience.comnih.gov |
| cIAP2 | Degradation | archivesofmedicalscience.comnih.gov |
| XIAP | Degradation | nih.gov |
Cell Viability and Proliferation Assays
Cell viability and proliferation assays are fundamental in preclinical oncology research to determine the effect of a compound on cancer cells. These assays measure the proportion of living, healthy cells in a population after treatment. Common methods include colorimetric assays like MTT or WST-8 (used in CCK-8 kits), which measure the metabolic activity of cells. In these assays, mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan (B1609692) product, with the color intensity being proportional to the number of living cells. Another approach involves measuring ATP levels, as ATP is a key indicator of metabolically active cells and degrades quickly upon cell death. Luminescence-based assays, such as the CellTiter-Glo® assay, quantify ATP to determine cell viability.
While specific data tables for AEG 40730 dihydrochloride from these assays are not publicly available in extensive detail, its mechanism of action as a SMAC mimetic suggests its primary effect is not direct cytotoxicity but rather sensitizing cells to apoptosis-inducing agents. As an antagonist of Inhibitor of Apoptosis Proteins (IAPs), this compound is expected to show modest effects on cell viability when used as a single agent in many cancer cell lines. Its significant impact on cell viability and proliferation is typically observed when used in combination with other agents that trigger the apoptotic cascade, as will be discussed in subsequent sections.
The conceptual effect of this compound on cell viability, both alone and in combination, can be represented as follows:
Table 1: Conceptual Representation of Cell Viability Assay Results
| Treatment Condition | Expected Effect on Cell Viability | Rationale |
|---|---|---|
| Vehicle Control | Baseline (100% Viability) | Represents normal cell growth without treatment. |
| This compound (Single Agent) | Minor to Moderate Decrease | Some cancer cells rely on IAP overexpression for survival and may undergo apoptosis upon IAP inhibition alone. |
| Apoptosis Inducer (e.g., TRAIL) | Moderate Decrease | Induces apoptosis, but some cells may be resistant due to high IAP levels. |
| This compound + Apoptosis Inducer | Significant Decrease (Synergistic Effect) | AEG 40730 inhibits IAPs, removing the block on apoptosis and allowing the inducer to effectively kill the cancer cells. |
Flow Cytometry for Apoptosis Detection (e.g., Annexin V staining)
Flow cytometry is a powerful technique used to analyze individual cells within a population. nih.govbio-rad-antibodies.com For apoptosis detection, a common method involves staining cells with Annexin V and a viability dye like Propidium Iodide (PI). kumc.edu In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this PS flips to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. kumc.edu The viability dye, PI, is excluded from live cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.
This dual-staining allows for the differentiation of four cell populations:
Annexin V- / PI- : Live, healthy cells.
Annexin V+ / PI- : Early apoptotic cells.
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
Annexin V- / PI+ : Necrotic cells (due to primary necrosis).
Studies involving SMAC mimetics like this compound utilize this method to quantify the induction of apoptosis. When combined with an apoptosis-inducing agent, a significant shift in the cell population towards the Annexin V+ quadrants is expected, providing quantitative evidence of the compound's pro-apoptotic activity.
Table 2: Expected Outcome of Annexin V/PI Flow Cytometry Assay
| Treatment Group | Live Cells (Annexin V- / PI-) | Early Apoptotic (Annexin V+ / PI-) | Late Apoptotic/Necrotic (Annexin V+ / PI+) |
|---|---|---|---|
| Control | High % | Low % | Low % |
| This compound | Slightly Decreased % | Slightly Increased % | Slightly Increased % |
| AEG 40730 + Apoptosis Inducer (e.g., TNF, TRAIL) | Significantly Decreased % | Significantly Increased % | Significantly Increased % |
Combination Strategies in Cell Culture
Synergistic Effects with Death Receptor Ligands (e.g., TNF, TRAIL)
The primary mechanism of this compound and other SMAC mimetics involves sensitizing cancer cells to apoptosis initiated through the extrinsic, or death receptor-mediated, pathway. Death ligands such as Tumor Necrosis Factor (TNF) and TNF-Related Apoptosis-Inducing Ligand (TRAIL) bind to their respective receptors on the cell surface, initiating a signaling cascade that leads to the activation of caspases and ultimately, apoptosis. nih.gov
However, many cancer cells evade this process by overexpressing IAPs, which bind to and inhibit key caspases. This compound mimics the endogenous protein SMAC/DIABLO, binding to IAPs and promoting their degradation. This action removes the "brakes" on the apoptotic machinery, thereby restoring or enhancing the cancer cells' sensitivity to TNF or TRAIL.
Research has demonstrated that this compound can induce apoptosis when combined with TNF and potentiates TRAIL-mediated cell death in human colorectal carcinoma cells. nih.gov This synergistic effect is a cornerstone of the therapeutic strategy for IAP antagonists. Studies with other SMAC mimetics have also shown that the addition of TNF or TRAIL can dramatically sensitize resistant tumor cells to cell death. nih.gov
Table 3: Research Findings on this compound and Similar IAP Antagonists in Combination with Death Ligands
| IAP Antagonist | Combination Agent | Cell Line Type | Observed Effect |
|---|---|---|---|
| This compound | TNF | Various Cancer Cells | Induces apoptosis. nih.gov |
| This compound | TRAIL | Human Colorectal Carcinoma (HCT 116) | Potentiates TRAIL-mediated apoptosis. |
| Birinapant (another SMAC mimetic) | TNF or TRAIL | Head and Neck Squamous Cell Carcinoma (HNSCC) | Dramatically sensitized all tested tumor cell lines to cell death. nih.gov |
Combination with Chemotherapeutic Agents (conceptual discussion)
Many conventional chemotherapeutic agents, such as platinum-based drugs (e.g., cisplatin) and taxanes (e.g., paclitaxel), function by inducing cellular damage, which in turn activates the intrinsic apoptotic pathway. nih.govmdpi.com However, cancer cells can develop resistance to these agents, often through the upregulation of IAPs like XIAP, which can block the final executioner caspases.
Conceptually, combining an IAP antagonist like this compound with standard chemotherapy presents a rational strategy to overcome this resistance. By degrading IAPs, this compound would lower the threshold for apoptosis induction. This would allow the cellular damage caused by the chemotherapeutic agent to more effectively trigger cell death. In vitro studies with other SMAC mimetics have demonstrated enhanced apoptosis and cell death when combined with various anticancer drugs in cell types such as lung adenocarcinoma, ovarian cancer, and breast cancer. nih.gov This approach aims to re-sensitize resistant tumors to established therapies, potentially improving clinical outcomes. mdpi.com
Combination with Radiation Therapy (conceptual discussion)
Radiation therapy is a mainstay of cancer treatment that works primarily by inducing extensive DNA damage, leading to mitotic catastrophe or apoptosis. Similar to chemotherapy, a key mechanism of resistance to radiation is the overexpression of anti-apoptotic proteins, including IAPs.
Furthermore, research has shown that ionizing radiation can lead to an increase in the production and secretion of TNF protein in tumor cells. nih.gov This radiation-induced TNF can then act in an autocrine (on the same cell) or paracrine (on nearby cells) manner to promote cell death. This provides a compelling rationale for combining radiation with an IAP antagonist. The radiation would not only cause direct cell damage but would also generate the pro-apoptotic TNF signal, while this compound would simultaneously sensitize the cells to this TNF-mediated killing by inhibiting IAPs. nih.gov Preclinical studies combining other IAP inhibitors with radiation have shown significant chemo- and radio-sensitizing effects, supporting the potential of this combination strategy. mdpi.comnih.gov
Iv. Preclinical in Vivo Research with Aeg 40730 Dihydrochloride
Evaluation in Non-Human Animal Models
Establishment of Relevant Disease Models
No information is publicly available regarding the specific disease models, such as particular cancer types, that have been established in non-human animals to evaluate the in vivo effects of AEG 40730 dihydrochloride (B599025).
Efficacy Studies in Xenograft Models
There are no publicly accessible research findings detailing the efficacy of AEG 40730 dihydrochloride in xenograft models, where human tumor cells are implanted into immunocompromised animals.
Efficacy Studies in Syngeneic Models
Information on the evaluation of this compound in syngeneic models, which utilize tumor cells from the same genetic background as the immunocompetent animal model, is not available in the public domain.
Pharmacodynamic Endpoints in Preclinical Models
In Vivo Modulation of IAP Protein Levels
While in vitro studies have indicated that this compound can induce the degradation of cIAP1, cIAP2, and XIAP proteins in cultured cancer cells, there are no publicly available in vivo data demonstrating the modulation of these proteins in tumor tissues following administration of the compound to animal models.
Assessment of Apoptotic Markers in Tumor Tissues
There is no publicly available information from in vivo studies that assesses the induction of apoptosis through the measurement of relevant markers, such as cleaved caspase-3 or TUNEL staining, in tumor tissues from animals treated with this compound.
Impact on Tumor Growth Inhibition and Regression
There is no publicly available data from preclinical in vivo studies to quantify the impact of this compound on tumor growth inhibition or regression. While related compounds in the IAP antagonist class have shown activity in various cancer models, specific efficacy data, such as tumor volume reduction or growth delay percentages attributable to this compound, remains unreported in the scientific literature.
Data Table: In Vivo Tumor Growth Inhibition by this compound
| Tumor Model | Treatment Group | Outcome | % Tumor Growth Inhibition |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Investigation of Systemic Biological Effects (excluding adverse effects)
Specific investigations into the systemic biological effects of this compound, outside of direct adverse effects, have not been published.
Impact on Immune Cell Function in Preclinical Settings
There is no available research detailing how this compound specifically modulates the function of immune cells in vivo. Studies on other IAP antagonists suggest a potential for immune system activation, including the enhancement of T-lymphocyte activity and cytokine production. However, without specific data for this compound, its precise impact on immune cell populations such as T cells, natural killer (NK) cells, or dendritic cells (DCs) in a preclinical setting is unknown.
Data Table: Effects of this compound on Immune Cell Populations
| Immune Cell Type | Preclinical Model | Observed Effect |
| Data Not Available | Data Not Available | Data Not Available |
Influence on Tumor Microenvironment Dynamics
The influence of this compound on the dynamics of the tumor microenvironment (TME) in preclinical models has not been documented in accessible scientific reports. The TME is a complex system involving various cell types, signaling molecules, and extracellular matrix components. While IAP antagonists as a class are known to potentially alter the TME by inducing inflammatory cytokine release, the specific changes induced by this compound have not been characterized.
V. Structure Activity Relationship Sar Studies and Analogue Development
Identification of Key Structural Determinants for IAP Binding
AEG 40730 dihydrochloride (B599025) is known to bind with nanomolar affinity to the BIR3 (Baculoviral IAP Repeat) domain of several IAP proteins, including cIAP1, cIAP2, and XIAP. rndsystems.com The BIR3 domain is a critical site of interaction for pro-apoptotic proteins, and blocking this interaction is a key mechanism for inducing cancer cell death.
While specific, detailed public data on the SAR of AEG 40730 dihydrochloride is limited, general principles derived from the study of Smac mimetics provide a framework for understanding its key structural determinants. The core scaffold of these mimetics is designed to present key pharmacophoric features in a spatial orientation that maximizes interactions within the BIR3 binding groove.
Elucidation of Pharmacophoric Requirements for Potency
The pharmacophore for potent IAP antagonism, particularly at the BIR3 domain, is well-established and likely integral to the design of this compound. Key pharmacophoric features generally include:
A primary amino group: This feature mimics the N-terminal alanine (B10760859) of Smac and forms crucial hydrogen bonds within the binding pocket.
A central hydrophobic core: This part of the molecule occupies a hydrophobic pocket within the BIR3 domain, contributing significantly to binding affinity.
A proline-mimicking moiety: The rigid structure of proline in the native Smac peptide is often mimicked to properly orient the other pharmacophoric elements.
Additional hydrophobic interactions: Further hydrophobic groups are often incorporated to engage with other hydrophobic regions of the BIR3 domain, enhancing potency.
While a specific pharmacophore model derived directly from this compound is not publicly available, it is understood that its structure embodies these essential features to achieve its high binding affinity.
Design and Synthesis of Novel Analogues of this compound
Information regarding the specific design and synthesis of novel analogues based on the this compound scaffold is not extensively detailed in publicly accessible scientific literature. It is common in drug development for such information to remain proprietary. However, the general strategies for developing novel IAP antagonists often involve modifications to the core scaffold to improve properties such as potency, selectivity, and pharmacokinetic profiles. These modifications could include altering the proline mimetic, exploring different hydrophobic groups, or introducing bioisosteric replacements for key functional groups.
Vii. Advanced Research Methodologies and Analytical Techniques
Transcriptomic and Genomic Analyses in Response to AEG 40730 Dihydrochloride (B599025)
The cellular response to AEG 40730 dihydrochloride, an antagonist of Inhibitor of Apoptosis Proteins (IAPs), involves complex signaling cascades that can be extensively mapped through transcriptomic and genomic approaches. These analyses provide a global perspective on the changes in gene expression and the genetic factors that influence cellular sensitivity to the compound.
Gene Expression Profiling
Gene expression profiling is a powerful tool to systematically identify the genes and signaling pathways modulated by this compound. By comparing the transcriptomes of cancer cells treated with this compound to untreated controls, researchers can identify significant changes in gene expression that are indicative of the compound's biological activity. This approach can reveal novel mechanisms of action and potential biomarkers for predicting treatment response.
For instance, studies on IAP antagonists have shown modulation of genes involved in apoptosis, cell survival, and immune signaling pathways. While specific gene expression data for this compound is not extensively available in the public domain, research on similar Smac mimetics has revealed upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.
| Gene | Function | Expected Change in Expression | Associated Pathway |
|---|---|---|---|
| TNFAIP3 (A20) | Negative regulator of NF-κB signaling | Downregulation | NF-κB Signaling |
| BIRC2 (cIAP1) | Inhibitor of apoptosis | Downregulation | Apoptosis |
| BIRC3 (cIAP2) | Inhibitor of apoptosis | Downregulation | Apoptosis |
| XIAP | Inhibitor of apoptosis | Downregulation | Apoptosis |
| TNF | Pro-inflammatory cytokine | Upregulation | Inflammation, Apoptosis |
CRISPR/Cas9 Screening for Resistance Mechanisms
The development of resistance to anti-cancer agents is a significant clinical challenge. CRISPR/Cas9-based genetic screens are a revolutionary technology for systematically identifying genes whose loss or gain of function confers resistance to a specific drug. In the context of this compound, a genome-wide CRISPR/Cas9 knockout screen could be employed to identify genes that, when inactivated, allow cancer cells to survive treatment with the compound.
Such screens typically involve introducing a library of single-guide RNAs (sgRNAs) targeting every gene in the genome into a population of cancer cells. The cells are then treated with this compound, and the surviving cells are analyzed to identify the sgRNAs that are enriched. The genes targeted by these enriched sgRNAs are candidate resistance genes.
While specific CRISPR/Cas9 screening data for this compound is not publicly available, studies on other IAP antagonists have implicated various components of the apoptosis and NF-κB signaling pathways in mediating resistance.
| Gene | Protein Function | Mechanism of Resistance |
|---|---|---|
| NFKBIA (IκBα) | Inhibitor of NF-κB | Loss of function leads to constitutive NF-κB activation and cell survival. |
| CASP8 | Caspase-8 | Loss of function prevents apoptosis induction. |
| FADD | Fas-Associated Death Domain | Loss of function impairs death receptor signaling. |
| TNFRSF10B (DR5) | Death Receptor 5 | Loss of function reduces sensitivity to TRAIL-induced apoptosis. |
Viii. Future Research Directions and Unanswered Questions
Elucidating Novel Biological Targets and Off-Target Effects for Research Purposes
A primary focus of future research should be the comprehensive identification of all molecular targets of AEG 40730 dihydrochloride (B599025). While its high affinity for cIAP1, cIAP2, and XIAP is established, the full spectrum of its interactions within the cellular proteome remains largely uncharacterized. Advanced proteomics and chemical biology approaches could be employed to uncover novel binding partners. Understanding these interactions is crucial, as they could reveal unforeseen mechanisms of action or potential off-target effects that might be harnessed for new research applications or require consideration in experimental design.
Furthermore, investigating the broader signaling consequences beyond direct IAP antagonism is essential. For instance, IAP antagonists can influence inflammatory signaling pathways, and in some contexts, lead to the spontaneous production of chemokines like RANTES. nih.gov Future studies should explore whether AEG 40730 dihydrochloride modulates cytokine and chemokine production in various research models, which could have significant implications for its use in immuno-oncology research. A thorough characterization of its on- and off-target profile will provide a more complete understanding of its biological activity.
Exploring Combination Therapies with Emerging Modalities in Preclinical Research
While this compound has shown efficacy in combination with traditional agents like TNFα and TRAIL, its potential synergy with emerging therapeutic modalities is a rich area for future preclinical investigation. Research into combinations with immunotherapy, such as immune checkpoint inhibitors, is particularly compelling. Other Smac mimetics have been shown to enhance T cell proliferation and increase the infiltration of CD8+ T cells in the tumor microenvironment when combined with anti-PD-1 antibodies. aacrjournals.org Preclinical studies could explore whether this compound can similarly modulate the tumor immune landscape and enhance the efficacy of immune checkpoint blockade.
Another promising avenue is the combination with targeted therapies like BET inhibitors. Preclinical data on other Smac mimetics have shown significant synergistic effects in impairing cancer cell proliferation and augmenting anti-tumor immunity when combined with BET inhibitors. nih.govaacrjournals.org Investigating the molecular underpinnings of such potential synergies with this compound could lead to the design of novel, highly effective combination strategies for academic research. Additionally, exploring its use alongside metabolic inhibitors, such as glycolysis inhibitors, could be a novel approach, as some Smac mimetics have been shown to sensitize cancer cells to this form of therapy. thno.org
Investigating Mechanisms of Resistance to IAP Antagonism in Research Models
The development of resistance to anti-cancer agents is a significant challenge in oncology research. While not extensively studied for this compound specifically, understanding potential mechanisms of resistance to IAP antagonism is crucial for its long-term utility as a research tool. Future research should focus on developing and characterizing cell line models with acquired resistance to this compound.
Potential mechanisms of resistance to IAP antagonists that warrant investigation include alterations in the expression levels of IAP proteins, mutations in the BIR domains that prevent drug binding, and upregulation of alternative survival pathways that bypass the need for IAP-mediated apoptosis suppression. frontiersin.org Furthermore, the role of the tumor microenvironment in conferring resistance should be explored. For instance, signaling from stromal cells or the extracellular matrix could potentially provide survival signals that render cancer cells less susceptible to IAP antagonism. Elucidating these mechanisms will be critical for designing rational combination therapies to overcome resistance in a research setting.
Development of Advanced Delivery Systems for Research Applications
The physicochemical properties of this compound and its in vivo biodistribution are key determinants of its efficacy in preclinical models. Research into advanced delivery systems could significantly enhance its utility as a research tool. The development of nanoparticle-based formulations, for example, could improve its solubility, stability, and tumor-specific accumulation. mdpi.com
Encapsulating this compound in liposomes, polymeric nanoparticles, or other nanocarriers could offer several advantages for research applications. These include prolonged circulation time, passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect, and the potential for active targeting by conjugating the nanoparticles with tumor-specific ligands. Furthermore, co-delivery of this compound with other research agents in a single nanoparticle system could ensure that both compounds reach the target cells in the desired ratio, potentially maximizing synergistic effects. acs.org
Comparative Studies with Other IAP Antagonists and Smac Mimetics in Academic Settings
The landscape of IAP antagonists includes a variety of compounds with different structures and binding profiles. Monovalent Smac mimetics, such as LCL161, and other dimeric antagonists, like Birinapant and AZD5582, are also subjects of extensive research. mdpi.comacs.org To better understand the unique properties of this compound, head-to-head comparative studies in academic settings are warranted.
These studies should compare not only the in vitro potency in inducing IAP degradation and apoptosis but also their broader biological effects. For instance, a comparative analysis of their impact on signaling pathways, such as NF-κB, and their ability to modulate the immune system would be highly informative. nih.gov Furthermore, in vivo studies comparing their pharmacokinetic and pharmacodynamic profiles, as well as their efficacy in various preclinical models, would provide a clearer picture of their respective strengths and weaknesses as research tools. Such comparative data would be invaluable for the rational selection of the most appropriate IAP antagonist for a given research question or experimental model.
Q & A
Basic Research Question
- Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to screen at 1 µM and 10 µM concentrations .
- Combine computational docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate binding kinetics .
- Report selectivity ratios (IC₅₀ for target vs. off-target kinases) and statistical significance (p < 0.05) .
How should researchers design a cellular assay to evaluate this compound’s apoptotic effects while minimizing false positives?
Advanced Research Question
- Include positive controls (e.g., staurosporine) and negative controls (vehicle-only treated cells) .
- Use flow cytometry with Annexin V/PI staining to distinguish apoptosis from necrosis .
- Validate results via Western blot for caspase-3 cleavage and PARP fragmentation .
- Address confounding factors (e.g., cell confluency, serum starvation) by standardizing culture conditions .
What statistical approaches are optimal for analyzing dose-dependent cytotoxicity data for this compound?
Basic Research Question
- Fit data to nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values .
- Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
- Include replicates (n ≥ 3) and disclose outlier exclusion criteria .
How can researchers validate this compound’s in vivo efficacy while addressing interspecies variability?
Advanced Research Question
- Use transgenic models (e.g., humanized mice) to mirror human pharmacokinetics .
- Perform allometric scaling of doses from rodent to human equivalents .
- Monitor biomarkers (e.g., plasma drug levels via LC-MS/MS) to correlate exposure with efficacy .
What strategies mitigate bias in preclinical studies of this compound?
Advanced Research Question
- Implement blinded analysis for histopathology and imaging data .
- Use randomization in animal cohort assignments .
- Adhere to ARRIVE guidelines for transparent reporting of in vivo experiments .
How should researchers address gaps in published literature on this compound’s metabolite profiling?
Basic Research Question
- Conduct in vitro microsomal stability assays (human/rodent liver microsomes) to identify major metabolites .
- Compare results with in silico metabolite prediction tools (e.g., Meteor Nexus) .
- Publish raw LC-MS/MS datasets in repositories like MetaboLights for community validation .
What protocols ensure ethical compliance in multi-center studies involving this compound?
Advanced Research Question
- Follow core protocol templates (e.g., EUnetHTA guidelines) for harmonizing study designs across institutions .
- Obtain centralized ethics approval and document informed consent processes .
- Use standardized data-sharing agreements to maintain confidentiality and compliance with GDPR .
How can researchers optimize this compound’s solubility for in vitro assays without altering biological activity?
Basic Research Question
- Test co-solvents (e.g., DMSO, cyclodextrins) at concentrations ≤0.1% to avoid cytotoxicity .
- Validate solubility via dynamic light scattering (DLS) and confirm activity in dose-response assays .
- Compare with structurally analogous compounds (e.g., Bomedemstat dihydrochloride) for formulation insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
